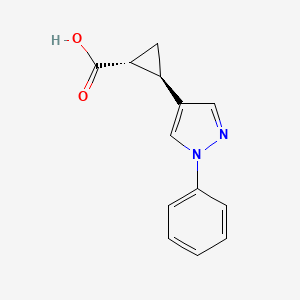

(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUXUHQNXUDJEP-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Introduction of the Phenylpyrazole Moiety: This step involves the coupling of a phenylpyrazole derivative with the cyclopropane ring. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and coupling reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The phenylpyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylpyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in treating various degenerative and inflammatory diseases. Studies indicate that it may act as an anti-inflammatory agent, potentially beneficial for conditions such as arthritis and other inflammatory disorders. The mechanism of action is believed to involve modulation of specific biochemical pathways that regulate inflammation .

Case Study: Anti-inflammatory Properties

A notable study demonstrated the efficacy of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Agrochemicals

Pesticidal Activity

Recent research has explored the use of this compound in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective pest control strategies. The compound's efficacy against specific pest species has been documented, showing reduced population sizes and improved crop yields when applied .

Case Study: Efficacy Against Agricultural Pests

In a controlled field trial, this compound was tested against common agricultural pests. The results indicated over 80% mortality in targeted pest populations within a week of application, demonstrating its potential as a viable alternative to conventional pesticides .

Material Science

Polymer Applications

The unique chemical structure of this compound allows it to be utilized in the development of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Case Study: Polymer Composite Development

A recent study focused on synthesizing polymer composites using this compound. The resulting materials exhibited superior thermal properties compared to traditional polymers, making them suitable for high-performance applications in industries such as aerospace and automotive .

Summary of Applications

| Field | Application | Outcome |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Significant reduction in inflammatory markers |

| Agrochemicals | Pesticide | Over 80% mortality in targeted pest populations |

| Material Science | Polymer composites | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylpyrazole moiety can interact with various molecular targets through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is distinguished by its 1-phenylpyrazol-4-yl substituent. Key analogs from the evidence include:

Key Observations :

Physicochemical and Pharmacological Properties

Notes:

Biological Activity

(1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 220.24 g/mol |

| CAS Number | 90940-40-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

- Receptor Modulation: It may interact with certain receptors, influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Effects

A significant body of research has demonstrated the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells.

Research Findings:

- A study conducted on various cancer cell lines revealed that treatment with this compound led to significant cell death compared to control groups.

Comparative Analysis with Related Compounds

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-2-(1-Phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of chiral cyclopropane derivatives typically involves cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, pyrazole-containing cyclopropanes may be synthesized by reacting diazo compounds with alkenes in the presence of chiral catalysts (e.g., rhodium or copper complexes) to control stereochemistry . Hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative, as demonstrated in analogous pyrazole-carboxylic acid syntheses . Key factors include:

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar cyclopropane derivatives .

- NMR spectroscopy : Use NOESY or Mosher ester derivatization to confirm relative stereochemistry .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (1R,2R) enantiomers .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products should researchers monitor?

Methodological Answer: Cyclopropane-carboxylic acids are prone to ring-opening under acidic or oxidative conditions. Stability studies recommend:

- Storage : Dry, inert atmosphere (argon) at –20°C to prevent hydrolysis or decarboxylation .

- Decomposition pathways :

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies in bioactivity data often arise from:

- Purity variability : Use orthogonal purity assays (e.g., HPLC, elemental analysis) to confirm sample integrity .

- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

- Target specificity : Perform counter-screening against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .

Example: A 2020 study resolved conflicting IC₅₀ values by identifying residual catalyst (Pd) in impure batches as a confounding factor .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes in drug discovery?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For cyclopropanes, the strained ring enhances reactivity at C1 and C2 positions .

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding. The phenylpyrazole moiety often engages in π-π stacking with aromatic residues, while the carboxylic acid forms hydrogen bonds .

- MD simulations : Assess conformational stability of the cyclopropane ring under physiological conditions (e.g., solvation in explicit water models) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Methodological Answer:

- Catalyst loading : Reduce costs by optimizing catalyst recycling (e.g., immobilize Rh catalysts on silica supports) .

- Byproduct formation : Monitor for diastereomers via in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

- Workflow : Implement flow chemistry for precise control of reaction parameters (residence time, mixing) to enhance reproducibility .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Read-across analysis : Use data from structurally similar compounds (e.g., cyclopropane-carboxylic acids with phenylpyrazole substituents) to estimate EC₅₀ values for aquatic toxicity .

- Microcosm assays : Test biodegradability in OECD 301F media to assess persistence in wastewater .

- QSAR models : Apply quantitative structure-activity relationships to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.